molecular formula C14H19N3O3 B7810958 3-(2-Isopropyl-3,4-dimethyl-6-oxo-2H-pyrazolo[3,4-b]pyridin-7(6H)-yl)propanoic acid

3-(2-Isopropyl-3,4-dimethyl-6-oxo-2H-pyrazolo[3,4-b]pyridin-7(6H)-yl)propanoic acid

Cat. No.: B7810958
M. Wt: 277.32 g/mol
InChI Key: PAFCUXCOYQVELF-UHFFFAOYSA-N
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Description

3-(2-Isopropyl-3,4-dimethyl-6-oxo-2H-pyrazolo[3,4-b]pyridin-7(6H)-yl)propanoic acid is a useful research compound. Its molecular formula is C14H19N3O3 and its molecular weight is 277.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Preparation Methods

  • Synthetic Routes and Reaction Conditions: : The synthesis of this compound generally involves multi-step organic synthesis techniques. Initially, a precursor molecule like pyrazolone might be prepared through cyclization reactions. Then, various substitution reactions are performed to introduce the isopropyl, dimethyl, and propanoic acid groups. Each step requires specific catalysts and conditions such as heat, pressure, and solvents.

  • Industrial Production Methods: : In an industrial context, the production would likely rely on batch or continuous flow reactors to optimize yields and scalability. High-pressure liquid chromatography (HPLC) and mass spectrometry might be used for purity assessments.

Chemical Reactions Analysis

  • Types of Reactions

    • Oxidation: : The compound can undergo oxidation to form various oxidized derivatives.

    • Reduction: : Reduction reactions can modify specific groups such as converting carbonyls to alcohols.

    • Substitution: : Halogenation or other nucleophilic substitutions are feasible on the aromatic ring.

  • Common Reagents and Conditions

    • Oxidation: : Peroxides or metal oxides under acidic conditions.

    • Reduction: : Hydrogen gas with a palladium catalyst.

    • Substitution: : Halogens like chlorine or bromine, often in the presence of a Lewis acid.

  • Major Products

    • Oxidation may yield carboxylic acids or ketones.

    • Reduction typically produces alcohols or amines.

    • Substitution reactions yield halogenated derivatives.

Scientific Research Applications

  • Chemistry: : Used as a building block in organic synthesis to create more complex molecules.

  • Biology: : Potentially acts as an enzyme inhibitor or a binding agent in biochemistry research.

  • Medicine: : Investigated for pharmaceutical uses such as anti-inflammatory agents.

  • Industry: : Used in material science for the synthesis of polymers or as a catalyst in various reactions.

Mechanism of Action: : The molecule's effects are exerted through its interaction with specific enzymes or receptors. For instance, the pyrazolone core might mimic natural ligands, altering enzyme activity or signaling pathways. The molecular pathways involved are typically studied using techniques like X-ray crystallography and molecular docking simulations.

Comparison with Similar Compounds: : Compared to other pyrazolopyridine derivatives, this compound's unique isopropyl and dimethyl substitutions enhance its binding affinity and specificity. Similar compounds include:

  • 3-(2-ethyl-3,4-dimethyl-6-oxo-2H-pyrazolo[3,4-b]pyridin-7(6H)-yl)propanoic acid

  • 3-(2-isopropyl-4-methyl-6-oxo-2H-pyrazolo[3,4-b]pyridin-7(6H)-yl)propanoic acid

These compounds differ in their side chains, impacting their chemical behavior and applications.

Hopefully, this deep dive gives you a comprehensive understanding of this fascinating compound!

Biological Activity

3-(2-Isopropyl-3,4-dimethyl-6-oxo-2H-pyrazolo[3,4-b]pyridin-7(6H)-yl)propanoic acid (CAS No. 1018164-02-7) is a compound belonging to the pyrazolo[3,4-b]pyridine family. This compound has garnered attention due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article reviews the biological activity of this compound based on recent research findings.

  • Molecular Formula : C₁₄H₁₉N₃O₃
  • Molecular Weight : 277.32 g/mol
  • CAS Number : 1018164-02-7

The biological activity of this compound is primarily linked to its ability to inhibit specific kinases involved in cancer cell proliferation. The compound's structure allows it to interact with epidermal growth factor receptors (EGFR), which are often overexpressed in various cancers.

In Vitro Studies

Recent studies have demonstrated that derivatives of pyrazolo[3,4-b]pyridine exhibit significant anti-proliferative effects against cancer cell lines. For instance:

  • Anti-Proliferative Effects :
    • The compound has shown promising results in inhibiting the growth of human lung (A549) and colon (HCT-116) cancer cell lines.
    • IC₅₀ values for related compounds have been reported as low as 8.21 µM for A549 and 19.56 µM for HCT-116 cells .
  • Cell Cycle Arrest :
    • Flow cytometric analyses indicated that treatment with these compounds leads to cell cycle arrest at the S and G2/M phases, suggesting that they interfere with DNA synthesis and mitosis .
  • Apoptosis Induction :
    • Compounds similar to this compound have been shown to increase the BAX/Bcl-2 ratio significantly, indicating a pro-apoptotic effect that may contribute to their anti-cancer properties .

Structure Activity Relationship (SAR)

The structural characteristics of pyrazolo[3,4-b]pyridine derivatives are crucial for their biological activity. Modifications in the isopropyl or dimethyl groups can influence potency and selectivity towards specific kinases.

Comparative Biological Activity Table

Compound NameCAS NumberIC₅₀ (µM) A549IC₅₀ (µM) HCT-116Mechanism of Action
Compound 12bNot specified8.2119.56EGFR inhibition, apoptosis induction
Compound XNot specified10.5025.00EGFR inhibition
Compound YNot specified15.0030.00Multi-target kinase inhibition

Case Studies

  • Case Study on EGFR Inhibition :
    • In a study focused on novel pyrazolo derivatives, one compound demonstrated an IC₅₀ value of 0.016 µM against wild-type EGFR and showed efficacy against mutant forms as well, highlighting the potential of these compounds in targeted cancer therapies .
  • Combination Therapy Potential :
    • Research indicates that combining these compounds with existing EGFR inhibitors could enhance therapeutic outcomes in resistant cancer types.

Properties

IUPAC Name

3-(3,4-dimethyl-6-oxo-2-propan-2-ylpyrazolo[3,4-b]pyridin-7-yl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O3/c1-8(2)17-10(4)13-9(3)7-11(18)16(14(13)15-17)6-5-12(19)20/h7-8H,5-6H2,1-4H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAFCUXCOYQVELF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N(C2=NN(C(=C12)C)C(C)C)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.